Improved Enzymatic Incorporation into Oligonucleotides Using Engineered Polymerases
The 2'-O-methyl-5-methyluridine modification, as part of a broader class of 2'-O-alkyl-5-methyluridine triphosphates, is efficiently incorporated into DNA oligonucleotides by a mutant KOD DNA polymerase (KOD DGLNK). This polymerase variant was specifically developed to accept bulky 2'-modifications [1]. This contrasts with wild-type polymerases, which often exhibit poor or no incorporation of 2'-O-methyl modified nucleotides.
| Evidence Dimension | Enzymatic incorporation efficiency |
|---|---|
| Target Compound Data | Successfully incorporated into oligonucleotides by KOD DGLNK polymerase [1]. |
| Comparator Or Baseline | Wild-type DNA polymerases (e.g., wild-type KOD) typically fail or are very inefficient at incorporating 2'-O-alkyl modified nucleotides [1]. |
| Quantified Difference | Qualitative difference: enables enzymatic synthesis, which is otherwise highly inefficient or impossible with wild-type enzymes. |
| Conditions | In vitro enzymatic primer extension and library synthesis using KOD DGLNK mutant polymerase. |
Why This Matters
This allows for the enzymatic synthesis of heavily modified oligonucleotides, a process essential for creating nuclease-resistant therapeutic aptamers and reagents without relying solely on chemical synthesis.
- [1] Ishida, K., Kasahara, Y., Hoshino, H., Okuda, T., & Obika, S. (2023). Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. Molecules, 28(23), 7911. View Source
